Daunomycin 3-oxime hydrochloride
Description
Daunomycin 3-oxime hydrochloride is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin (also known as daunomycin). This compound is chemically modified at the C-3 position, where a carbonyl group is replaced by an oxime functional group (C=N-OH). This structural alteration aims to modulate biological activity, solubility, or toxicity compared to the parent compound.
Key structural features include:
- Oxime Configuration: The 3-oxime group exists in the E-configuration, confirmed by NMR analysis. The H-4 proton chemical shift (6.15 ppm) in the ¹H-NMR spectrum is downfield compared to non-oxime derivatives (e.g., 5.87 ppm in daunorubicin), indicating anisotropic effects from the N-O bond .
Properties
Molecular Formula |
C27H30N2O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3 |
InChI Key |
HUDHPOXZMUHYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reactant Preparation
The synthesis of daunomycin 3-oxime hydrochloride centers on the reaction between daunorubicin’s 3-keto group and hydroxylamine hydrochloride. This nucleophilic addition-elimination reaction proceeds under mildly acidic conditions, typically in a sodium acetate buffer (pH 5.0), to facilitate oxime bond formation. The reaction mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the hydroxylamine’s amino group, resulting in the formation of an intermediate hemiaminal that dehydrates to yield the oxime.
Daunorubicin hydrochloride is first solubilized in a 0.2 M sodium acetate buffer, while hydroxylamine hydrochloride is added in stoichiometric excess to ensure complete conversion. The reaction mixture is stirred at room temperature for 16–24 hours, with progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Critical parameters influencing the reaction efficiency include pH, temperature, and solvent composition. Studies on analogous oxime ligation reactions demonstrate that a pH range of 4.5–5.5 maximizes the nucleophilicity of hydroxylamine while minimizing daunorubicin degradation. Elevated temperatures (e.g., 37°C) accelerate the reaction but risk side reactions, such as hydrolysis of the glycosidic bond in the anthracycline structure.
Table 1. Comparative Reaction Conditions for Oxime Formation
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Crude reaction mixtures are purified via reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water (0.1% trifluoroacetic acid). This compound elutes later than unreacted daunorubicin due to its increased hydrophobicity, with typical retention times ranging from 12–15 minutes under optimized conditions. Preparative HPLC yields purities exceeding 95%, as confirmed by analytical HPLC.
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 679.2 [M+H]⁺, consistent with the theoretical mass of this compound (C₂₇H₃₀ClN₃O₁₀). Fragmentation patterns further validate the oxime structure, with characteristic losses of the daunosamine sugar (Δ m/z 130) and the hydroxyanthraquinone moiety.
Industrial Scalability and Process Optimization
Solvent and Cost Considerations
Industrial-scale synthesis prioritizes water-based reactions to reduce organic solvent use, aligning with green chemistry principles. The patent EP0363604A2 highlights the economic and ecological benefits of aqueous reaction media, though it focuses on doxorubicin synthesis. Similar principles apply to daunomycin 3-oxime, where sodium acetate buffer replaces volatile organic solvents.
Yield Improvement Strategies
Yield optimization involves:
-
Precise pH Control : Automated titration systems maintain pH within 4.8–5.2 to prevent side reactions.
-
Catalytic Additives : Sub-stoichiometric amounts of aniline derivatives accelerate oxime formation by stabilizing the transition state.
-
Temperature Gradients : Gradual heating from 20°C to 30°C during the reaction enhances kinetics without compromising stability .
Chemical Reactions Analysis
Types of Reactions: NSC143491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other anthracycline derivatives.
Substitution: NSC143491 can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions are various derivatives of NSC143491, each with potential therapeutic applications .
Scientific Research Applications
Antineoplastic Activity
Daunomycin 3-oxime hydrochloride exhibits potent antineoplastic properties primarily through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair, and by stabilizing the topoisomerase II-DNA complex, daunomycin 3-oxime prevents the resealing of DNA breaks, leading to apoptosis in cancer cells.
Key Findings
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. In vitro experiments indicated that it significantly reduces cell viability and induces apoptosis in these models .
- In Vivo Studies : In animal models, this compound has demonstrated substantial tumor growth inhibition. For instance, studies reported tumor growth inhibition rates of up to 60% at doses of 20 mg/kg in xenograft models .
Targeted Drug Delivery
Recent research has explored the conjugation of daunomycin 3-oxime with targeting moieties, such as gonadotropin-releasing hormone (GnRH) derivatives. These conjugates are designed to selectively deliver chemotherapeutic agents to cancer cells that express specific receptors, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Case Studies
- A study involving GnRH-III-daunorubicin conjugates demonstrated significant cytostatic effects on cancer cells expressing GnRH receptors, such as breast and prostate cancer cells. The conjugates were stable in human serum for at least 24 hours and showed promising results in reducing tumor size without significant side effects .
- In models of castration-resistant prostate cancer, these bioconjugates were rapidly internalized into cancer cells and exhibited enhanced antitumor activity compared to free daunorubicin .
Chronic Toxicity Studies
Chronic toxicity studies have been conducted to assess the safety profile of this compound. These studies involved administering the compound at various dosages to healthy mice and monitoring for adverse effects.
Results
- The compound was well-tolerated at doses up to 30 mg/kg without significant toxicity observed in vital organs such as the liver and heart .
- In contrast, traditional daunorubicin formulations often exhibit dose-limiting toxicities, particularly cardiotoxicity. The oxime modification may provide a safer alternative with a more favorable side effect profile .
Comparative Analysis with Related Compounds
This compound shares similarities with other anthracycline derivatives but possesses unique characteristics due to its oxime modification.
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Daunorubicin | Strong intercalator | Established clinical use; broader application |
| Doxorubicin | Modified form; used widely | Greater clinical experience and formulations |
| Epirubicin | Less cardiotoxicity | Improved safety profile |
| Idarubicin | More potent; used in acute myeloid leukemia | Higher efficacy but similar side effects |
| This compound | Enhanced biological activity due to oxime group | Potentially reduced side effects compared to traditional anthracyclines |
Mechanism of Action
NSC143491 exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to breaks in the DNA and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
Daunorubicin Hydrochloride (Parent Compound)
- Structure: Contains a C-3 carbonyl group and a C-9 amino sugar.
- Activity : Primarily used as a chemotherapeutic agent targeting DNA topoisomerase II and intercalating into DNA.
- MIC Values: Against stationary-phase Borrelia burgdorferi, daunorubicin exhibits an MIC of ≤0.35 μg/mL and 10% residual activity .
Daunomycin 3-Oxime Hydrochloride
- Structure : The C-3 carbonyl is replaced by an oxime group, altering electronic properties and hydrogen-bonding capacity.
- Activity: Shows reduced efficacy against B. burgdorferi (MIC ≤0.36 μg/mL, 6% residual activity), suggesting the oxime modification may impair antimicrobial potency compared to daunorubicin .
Doxorubicin Hydrochloride
- Structure: Differs from daunorubicin by a hydroxyl group at C-13.
- Activity: Broader antitumor activity but higher cardiotoxicity. No direct B. burgdorferi data is available in the evidence, but its mechanism involves redox cycling and free radical generation .
Antimicrobial Activity Against Borrelia burgdorferi
The table below compares MIC values and residual activity percentages of this compound with other antibiotics:
| Compound | MIC (μg/mL) | Activity Against Stationary Phase B. burgdorferi (%) |
|---|---|---|
| Daunomycin 3-oxime | ≤0.36 | 6 |
| Daunorubicin | ≤0.35 | 10 |
| Doxorubicin | Not reported | Not tested |
| Daptomycin | 12.5–25 | 18 |
| Doxycycline | ≤0.25 | 77 |
Data sourced from high-throughput screening studies .
Key findings:
- Daunomycin 3-oxime exhibits lower activity against B. burgdorferi compared to doxycycline (77% vs. 6% residual activity) but similar MIC values to daunorubicin.
- The oxime modification may reduce membrane permeability or DNA-binding affinity, explaining its diminished efficacy .
Mechanistic and Pharmacological Insights
- Daunorubicin: Enhances p53 expression in response to DNA damage, a mechanism critical for its antitumor effects .
- However, the oxime group may alter redox cycling, reducing reactive oxygen species (ROS) generation and associated cytotoxicity .
Q & A
Q. What are the recommended protocols for assessing the cytotoxicity of Daunomycin 3-oxime hydrochloride in cancer cell lines?
Cytotoxicity can be evaluated using standardized assays such as MTT or CellTiter-Glo®. Cells are treated with serial dilutions of the compound, and viability is measured after 48–72 hours. The IC50 (concentration causing 50% cell death) is calculated using nonlinear regression models in software like GraphPad Prism or Excel . For daunorubicin analogs, IC50 values typically range from 0.02 μM to 1 μM, depending on cell type and exposure time . Ensure proper controls (e.g., untreated cells and vehicle-only groups) to account for nonspecific effects.
Q. How does the structural modification of this compound affect its DNA-binding properties compared to daunorubicin?
The 3-oxime modification alters intercalation kinetics by introducing a steric hindrance group. DNA-binding efficiency can be quantified via spectrophotometric titrations (e.g., monitoring hypochromicity at 480 nm) or competition assays with ethidium bromide. For daunomycin derivatives, binding constants (Kd) to duplex DNA are typically ~10⁶ M⁻¹, but oxime derivatives may show reduced affinity due to impaired intercalation. Confirm specificity using mismatched DNA sequences in electrophoretic mobility shift assays (EMSAs).
Q. What enzymatic pathways metabolize this compound, and how can these be characterized experimentally?
Anthracyclines like daunorubicin are metabolized by hepatic cytochrome P450 enzymes (e.g., CYP3A4) and reductases. For the 3-oxime derivative, incubate with liver microsomes or recombinant enzymes, and analyze metabolites via LC-MS/MS . Key metabolites may include hydroxylated or dealkylated products. Compare results to daunorubicin’s known metabolic pathway, where DoxA (a P450 enzyme) converts it to doxorubicin .
Advanced Research Questions
Q. How can researchers differentiate the cytotoxic effects of this compound from its conjugated derivatives (e.g., triplex-forming oligonucleotide conjugates)?
Use comparative studies with free drug vs. conjugates lacking sequence-specific binding (e.g., scrambled oligonucleotides). For example, dauno-TFOs (triplex-forming conjugates) show cytotoxicity only when the oligonucleotide matches target DNA, unlike free daunomycin, which intercalates nonspecifically. Measure apoptosis markers (e.g., caspase-3/7 activation) and DNA damage (γH2AX foci) to confirm mechanism-specific effects .
Q. What biochemical assays are used to study resistance mechanisms to this compound in leukemia models?
Resistance often involves upregulation of efflux pumps (e.g., P-glycoprotein) or altered topoisomerase II activity. Perform:
- Efflux inhibition assays : Co-treat with verapamil (P-gp inhibitor) and measure intracellular drug accumulation via fluorescence .
- Topoisomerase II activity assays : Use decatenation kits (e.g., kDNA) to compare enzyme function in resistant vs. sensitive cells .
- Proteomic profiling : Identify overexpression of antioxidant enzymes (e.g., glutathione peroxidase) linked to detoxification .
Q. What advanced techniques quantify the binding kinetics of this compound to DNA under physiological conditions?
Atomic force microscopy (AFM) and force spectroscopy (AFS) can visualize drug-DNA complexes and measure binding forces. Prepare DNA-daunomycin complexes in buffers mimicking intracellular ionic strength (e.g., 150 mM KCl), adsorb onto APTES-treated mica, and image at nanometer resolution. Binding kinetics (kon/koff) are derived from force-distance curves using Hooke’s law. Compare results to intercalators like nogalamycin, which exhibit distinct unwinding patterns.
Key Methodological Considerations
- Handling Precautions : Daunomycin derivatives are light-sensitive and cytotoxic. Use PPE, handle in fume hoods, and store aliquots at -20°C in amber vials.
- Data Interpretation : Address contradictions in cytotoxicity data by validating purity (HPLC ≥98%) and checking for batch-to-batch variability.
- Ethical Compliance : Follow institutional guidelines for in vivo studies, given the compound’s potential cardiotoxicity and myelosuppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
